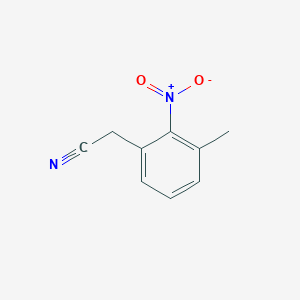

2-(3-Methyl-2-nitrophenyl)acetonitrile

Descripción general

Descripción

2-(3-Methyl-2-nitrophenyl)acetonitrile is an organic compound with the molecular formula C9H8N2O2 It is a nitrile derivative characterized by the presence of a nitro group and a methyl group attached to a benzene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methyl-2-nitrophenyl)acetonitrile typically involves the nitration of o-toluonitrile. The nitration process can be carried out using a nitrating agent such as NO2+ BF4-. The reaction conditions often include maintaining a controlled temperature to ensure the selective nitration of the desired position on the benzene ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions

2-(3-Methyl-2-nitrophenyl)acetonitrile undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming various derivatives.

Oxidation: The methyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or alcohols.

Oxidation: Potassium permanganate or chromium trioxide.

Major Products Formed

Reduction: 2-(3-Methyl-2-aminophenyl)acetonitrile.

Substitution: Various substituted acetonitrile derivatives.

Oxidation: 2-(3-Methyl-2-nitrophenyl)acetic acid.

Aplicaciones Científicas De Investigación

Organic Synthesis

2-(3-Methyl-2-nitrophenyl)acetonitrile serves as an important intermediate in organic synthesis. It can be utilized in the following ways:

- Synthesis of Pharmaceuticals : The compound is used as a building block for synthesizing various pharmaceutical agents. For instance, it can be transformed into different derivatives that exhibit biological activity .

- Ligand Development : In drug design, this compound has been explored for its potential as a ligand for various receptors, including formyl peptide receptors. Studies indicate that derivatives of this compound show promising activity against these targets, which could lead to new therapeutic agents .

Medicinal Chemistry

Research has highlighted the significance of this compound in medicinal chemistry:

- Inhibitory Activity : Compounds derived from this nitrile have been studied for their inhibitory effects on key enzymes involved in pathogenic processes. For example, derivatives have shown potential as inhibitors of PqsD, an enzyme critical for bacterial virulence .

- Toxicity Assessments : Toxicity studies have demonstrated that certain derivatives do not exhibit significant toxicity at therapeutic concentrations, making them suitable candidates for further development .

Agricultural Applications

The compound also finds application in agricultural chemistry:

- Pesticide Development : As an intermediate, this compound can be used in the synthesis of agrochemicals, particularly pesticides. Its ability to modify biological pathways in pests makes it a valuable component in developing effective pest control agents .

Case Study 1: Synthesis of Pyridazinones

A study demonstrated the synthesis of pyridazinone derivatives using acetonitrile as a solvent, where this compound was a key intermediate. The resulting compounds exhibited significant biological activity against various targets, showcasing the utility of this nitrile in drug discovery .

Case Study 2: Enzyme Inhibition

In another research effort, derivatives of this compound were evaluated for their inhibitory effects on PqsD. The study provided insights into structure-activity relationships and highlighted modifications that enhanced potency while maintaining low toxicity profiles .

Mecanismo De Acción

The mechanism of action of 2-(3-Methyl-2-nitrophenyl)acetonitrile involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The nitrile group can also participate in nucleophilic addition reactions, leading to the formation of biologically active compounds. The exact pathways and molecular targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

- 2-Methyl-5-nitrobenzonitrile

- 2-(Methyl(3-nitrophenyl)amino)acetonitrile

Comparison

Compared to similar compounds, it may exhibit different chemical behaviors and biological activities, making it a valuable compound for targeted research and industrial applications .

Actividad Biológica

Overview

2-(3-Methyl-2-nitrophenyl)acetonitrile, with the molecular formula C₉H₈N₂O₂, is an organic compound that has garnered attention for its potential biological activities. This compound features a nitro group and a methyl group attached to a benzene ring, which influences its reactivity and interactions with biological systems. Research into its biological activity has revealed various mechanisms of action and potential applications in medicinal chemistry.

The compound can be synthesized through the nitration of o-tolunitrile using nitrating agents such as in the presence of . The reaction conditions are crucial for ensuring selective nitration at the desired position on the aromatic ring. The compound can undergo several chemical reactions, including reduction, substitution, and oxidation, leading to various derivatives that may exhibit different biological activities.

The biological activity of this compound is largely attributed to its ability to interact with cellular components. The nitro group can be reduced to form reactive intermediates that participate in nucleophilic addition reactions. This interaction can lead to modifications of biomolecules, potentially altering their function or activity. Additionally, the nitrile group allows for nucleophilic substitution reactions, further expanding the range of biologically active compounds that can be derived from it.

Biological Activity Studies

Research has indicated that this compound may possess significant antibacterial and antifungal properties. A comparative analysis with similar compounds shows varying degrees of activity against different microbial strains.

Table 1: Biological Activity Comparison

| Compound | Activity Type | Minimum Inhibitory Concentration (MIC) | Target Organisms |

|---|---|---|---|

| This compound | Antibacterial | 0.0195 mg/mL | E. coli, B. subtilis |

| 2-chloro-3,5-dinitrothiophene | Antibacterial | 0.0048 mg/mL | M. luteus, A. niger |

| 5-nitrothiophene-2-carbaldehyde | Antifungal | 0.039 mg/mL | C. albicans |

Case Studies

- Antimicrobial Activity : A study evaluated the antibacterial effects of various nitro-substituted compounds, including this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition of bacterial growth at low concentrations, suggesting its potential as an antimicrobial agent .

- Cytotoxicity Assessment : In vitro cytotoxicity studies demonstrated that derivatives of this compound exhibited varying levels of toxicity against cancer cell lines. The presence of the nitro group was found to enhance cytotoxic effects compared to non-nitro-substituted analogs .

Propiedades

IUPAC Name |

2-(3-methyl-2-nitrophenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-7-3-2-4-8(5-6-10)9(7)11(12)13/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRUQKLCGZUEVHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)CC#N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70549193 | |

| Record name | (3-Methyl-2-nitrophenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70549193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91192-25-5 | |

| Record name | (3-Methyl-2-nitrophenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70549193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.